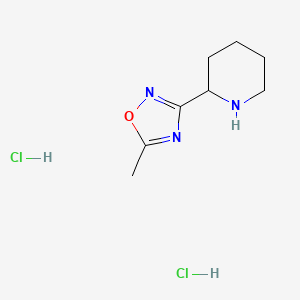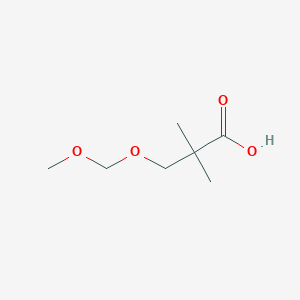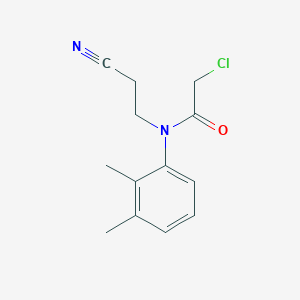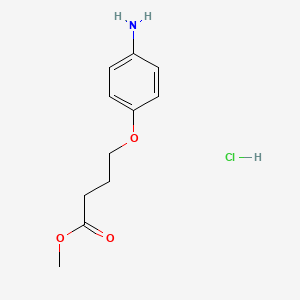
1-(5-Metil-4,5-dihidro-1,3-tiazol-2-il)piperazina dihidrocloruro
Descripción general
Descripción
Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the reaction of certain compounds under specific conditions . For example, the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . A novel group of 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol analogues have been produced via the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in EtOH .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine. It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha descubierto que los compuestos con un anillo de tiazol presentan un amplio espectro de actividades biológicas, incluida la actividad antimicrobiana . Podrían utilizarse en el desarrollo de nuevos fármacos para tratar diversas enfermedades infecciosas .
Actividad Anticancerígena
Los compuestos de tiazol han mostrado potencial en los tratamientos contra el cáncer . Podrían utilizarse en la síntesis de nuevos fármacos destinados a tratar diversas formas de cáncer .
Actividad Antioxidante
Estos compuestos también han demostrado propiedades antioxidantes . Esto los hace potencialmente útiles en la lucha contra el estrés oxidativo, que está implicado en diversas enfermedades .
Actividad Antidepresiva
Los compuestos de tiazol han mostrado potencial como antidepresivos . Podrían utilizarse en el desarrollo de nuevos fármacos para tratar la depresión y otros trastornos del estado de ánimo .
Actividad Anticonvulsiva
Los compuestos con un anillo de tiazol han demostrado propiedades anticonvulsivas . Podrían utilizarse en el desarrollo de nuevos fármacos para tratar la epilepsia y otros trastornos convulsivos .
Actividad Antihipertensiva
Los compuestos de tiazol han mostrado potencial en el tratamiento de la hipertensión . Podrían utilizarse en el desarrollo de nuevos fármacos para controlar la presión arterial alta .
Inhibición de la Acetilcolinesterasa
Se ha descubierto que los compuestos de tiazol inhiben la acetilcolinesterasa . Esto los hace potencialmente útiles en el tratamiento de la enfermedad de Alzheimer .
Actividad Antifúngica
Los compuestos con un anillo de tiazol han demostrado propiedades antifúngicas . Podrían utilizarse en el desarrollo de nuevos fármacos para tratar diversas infecciones fúngicas .
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various targets in the body, leading to different physiological responses . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Análisis Bioquímico
Biochemical Properties
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride, have been shown to inhibit certain enzymes involved in microbial metabolism, thereby exhibiting antimicrobial properties . Additionally, this compound can bind to proteins, altering their conformation and function, which can lead to changes in cellular processes.
Cellular Effects
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives can modulate the activity of signaling molecules, leading to altered cell proliferation and apoptosis . This compound can also affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound can bind to specific enzymes, inhibiting their activity and disrupting metabolic pathways . Additionally, it can interact with DNA and RNA, leading to changes in gene expression and protein synthesis. These molecular interactions contribute to the compound’s biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can degrade over time, leading to a decrease in their biological activity
Dosage Effects in Animal Models
The effects of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological processes. The threshold effects and toxicities observed in animal studies highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can inhibit enzymes involved in the synthesis of essential biomolecules, leading to a disruption of metabolic homeostasis. Understanding the metabolic pathways affected by this compound is crucial for elucidating its biological effects.
Transport and Distribution
The transport and distribution of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins, affecting its localization and accumulation . For example, it may be transported into cells via specific transporters and distributed to various cellular compartments, where it exerts its effects. The distribution of this compound within tissues also influences its therapeutic potential and toxicity.
Subcellular Localization
The subcellular localization of 1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazine dihydrochloride is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it interacts with DNA and RNA, or to the mitochondria, where it affects cellular respiration. The subcellular localization of this compound determines its specific biological effects and mechanisms of action.
Propiedades
IUPAC Name |
5-methyl-2-piperazin-1-yl-4,5-dihydro-1,3-thiazole;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3S.2ClH/c1-7-6-10-8(12-7)11-4-2-9-3-5-11;;/h7,9H,2-6H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUBLIAMSBNDCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN=C(S1)N2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-{[4-(pyrrolidin-1-ylmethyl)phenyl]methyl}acetamide hydrochloride](/img/structure/B1463967.png)
![N-[2-methyl-1-(5-methyl-4H-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B1463971.png)


![1-{[2-(2-Methylphenyl)-1,3-thiazol-4-yl]sulfonyl}piperazine](/img/structure/B1463977.png)





![5-Methyl-1h-hexahydropyrrolo[3,4-b]pyrrole dihydrochloride](/img/structure/B1463986.png)
![2-chloro-N-[1-(4-fluorophenyl)-3,3-dimethylbutyl]acetamide](/img/structure/B1463987.png)

